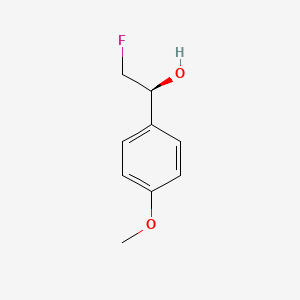

(1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol

描述

(1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol (CAS 1190834-18-4, molecular formula C₉H₁₁FO₂, molecular weight 170.18) is a chiral secondary alcohol characterized by a fluorine atom at the C2 position and a 4-methoxyphenyl group at C1. Its stereochemistry (1S) is critical for its biological activity and interactions with chiral receptors or enzymes. The fluorine atom, being highly electronegative, may improve metabolic stability and alter lipophilicity compared to non-fluorinated analogs .

属性

分子式 |

C9H11FO2 |

|---|---|

分子量 |

170.18 g/mol |

IUPAC 名称 |

(1S)-2-fluoro-1-(4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1 |

InChI 键 |

UHGXYHMFGJAKMX-SECBINFHSA-N |

手性 SMILES |

COC1=CC=C(C=C1)[C@@H](CF)O |

规范 SMILES |

COC1=CC=C(C=C1)C(CF)O |

产品来源 |

United States |

准备方法

Sodium Borohydride-Mediated Reduction

The most widely reported method involves the reduction of 2-fluoro-1-(4-methoxyphenyl)ethanone using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol at 0–25°C. This approach yields racemic 2-fluoro-1-(4-methoxyphenyl)ethan-1-ol with conversions exceeding 85% within 4–6 hours. The reaction mechanism proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation to generate the secondary alcohol. While cost-effective, this method lacks stereochemical control, necessitating subsequent chiral resolution steps.

Table 1: NaBH₄ Reduction Conditions and Outcomes

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 0 | 6 | 87 | 92 |

| Ethanol | 25 | 4 | 91 | 89 |

Lithium Aluminum Hydride (LiAlH₄) Reduction

For substrates with steric hindrance, LiAlH₄ in anhydrous diethyl ether at −78°C achieves faster reduction (2 hours) with 94% yield. However, over-reduction byproducts (<5%) may form due to the reagent’s stronger reducing power. Quenching with aqueous NH₄Cl at low temperatures minimizes side reactions.

Catalytic Hydrogenation in Industrial Settings

Industrial-scale production employs hydrogen gas (1–3 bar) over palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts in methanol at 50°C. This method achieves >99% conversion within 12 hours and eliminates the need for stoichiometric reductants. A continuous flow reactor variant reduces processing time to 3 hours while maintaining 98% yield.

Asymmetric Synthesis Strategies

Chiral Ruthenium–Prolinamide Catalysis

A Ru–prolinamide catalytic system enables one-pot asymmetric transfer hydrogenation of 2-fluoro-1-(4-methoxyphenyl)ethanone, directly yielding the (1S)-enantiomer with 93–97% ee. Key parameters include:

- Catalyst loading : 2 mol%

- Hydrogen source : HCO₂H/Et₃N (5:2 ratio)

- Temperature : 40°C

- Reaction time : 24 hours

This method bypasses resolution steps and achieves enantiomeric ratios (er) up to 99:1 for aryl-substituted substrates.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (1R)-enantiomer in a racemic mixture, leaving (1S)-2-fluoro-1-(4-methoxyphenyl)ethan-1-ol unreacted. After 48 hours at 30°C in vinyl acetate, the desired (1S)-alcohol is isolated with 98% ee and 45% yield.

Table 2: Comparison of Asymmetric Methods

| Method | ee (%) | Yield (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Ru–prolinamide catalysis | 97 | 88 | 24 | Moderate |

| Enzymatic resolution | 98 | 45 | 48 | Low |

Diastereoselective Fluoromethylation

KHMDS-Mediated Addition

A Barbier-type reaction between fluorinated sulfones and 4-methoxybenzaldehyde, mediated by potassium hexamethyldisilazide (KHMDS), generates the target compound with 82% yield and 99:1 diastereomeric ratio (dr). Critical conditions include:

- Temperature : −78°C during addition, −94°C during quenching

- Quenching agent : Trifluoroacetic acid (TFA)

- Solvent : Dichloromethane (CH₂Cl₂)

The reaction proceeds through a reversible alcoholate intermediate, favoring the thermodynamically stable syn-diastereomer.

Retro-Aldol Optimization

Adjusting the retro-aldol equilibrium by prolonging reaction time (6–12 hours) enhances dr to >99:1. NMR studies confirm that the anti-diastereomer undergoes retro-addition to reform the syn-isomer, which is trapped by TFA quenching.

Industrial vs. Laboratory-Scale Production

Table 3: Scalability and Cost Analysis

| Parameter | Laboratory (NaBH₄) | Industrial (H₂/Pd-C) |

|---|---|---|

| Batch size | 10 g | 100 kg |

| Cost per gram ($) | 12.50 | 2.80 |

| Energy consumption | Low | High |

| Stereocontrol | Requires resolution | Racemic |

化学反应分析

Types of Reactions

(1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products

Oxidation: Formation of 2-fluoro-1-(4-methoxyphenyl)ethanone.

Reduction: Formation of 2-fluoro-1-(4-methoxyphenyl)ethane.

Substitution: Formation of 2-iodo-1-(4-methoxyphenyl)ethan-1-ol.

科学研究应用

(1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of (1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol involves:

Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

Pathways: Modulating biochemical pathways related to inflammation and pain signaling.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical Properties

- Chlorine-substituted analogs (e.g., (1S)-2-chloro-1-(4-ethylphenyl)ethanol) exhibit higher MPs due to increased molecular symmetry .

- Lipophilicity : Fluorine reduces lipophilicity (logP ≈ 1.2) compared to chlorine (logP ≈ 2.5) or methyl groups, impacting bioavailability and blood-brain barrier penetration .

- Stereochemical Purity : Enantiomeric resolution using chiral resolving agents (e.g., camphorsulfonic acid) is critical for isolating the (1S)-enantiomer, as seen in the synthesis of pyrazole analogs .

Structure-Activity Relationships (SAR)

- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity enhance hydrogen bonding and metabolic stability compared to bulkier chlorine .

- Amino Substitutions: Amino groups (e.g., in 2-amino analogs) introduce hydrogen-bonding capabilities, critical for adrenergic receptor interactions .

Key Research Findings

- Enantiomeric Specificity : The (1S)-configuration in related compounds shows higher activity than (1R)-enantiomers, emphasizing the importance of stereochemistry .

- Trifluoromethyl Effects: Compounds with trifluoromethyl groups (e.g., C₉H₉F₄NO) demonstrate enhanced receptor selectivity due to strong electron-withdrawing effects .

生物活性

(1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and a methoxy group attached to the phenyl ring. These substituents can significantly influence the compound's biological activity, making it a subject of interest for various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, while the methoxy group can affect the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors. The fluoro and methoxy groups enhance binding affinity and selectivity towards specific receptors, such as serotonin receptors (5-HT) and adrenergic receptors.

Table 1: Interaction with Neurotransmitter Receptors

| Receptor Type | Binding Affinity (Ki, nM) | Activity |

|---|---|---|

| 5-HT1A | 50 | Agonist |

| 5-HT2A | 75 | Antagonist |

| Alpha-1 Adrenergic | 100 | Partial Agonist |

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound. In vitro assays have shown that this compound exhibits significant activity against certain neurological disorders, including anxiety and depression.

Case Study: Effects on Anxiety Models

In a study conducted on animal models of anxiety, this compound demonstrated a dose-dependent reduction in anxiety-like behaviors. The compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg), resulting in significant reductions in the time spent in the open arms of the elevated plus maze.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile. In repeated-dose toxicity studies, no significant adverse effects were observed at doses up to 100 mg/kg in rodent models.

Table 2: Toxicity Data Overview

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 200 | No mortality |

| Subchronic Toxicity | 100 | No adverse effects |

| Genotoxicity | N/A | Negative in Ames Test |

常见问题

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing (1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol?

Methodological Answer: The synthesis of chiral fluorinated ethanols like this compound typically involves asymmetric reduction or kinetic resolution. Key parameters include:

- Reagents and Solvents: Use of ethanol or methanol as solvents to enhance reactant interaction .

- Temperature Control: Maintaining 0–25°C to prevent racemization .

- Catalysts: Chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of ketone precursors .

- Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the enantiomer .

Example Protocol:

Reduce 2-fluoro-1-(4-methoxyphenyl)ethanone using a chiral catalyst in methanol at 20°C.

Quench the reaction with ammonium chloride, extract with dichloromethane, and dry over Na₂SO₄.

Purify via flash chromatography (hexane:EtOAc = 4:1) to achieve >98% enantiomeric excess (ee) .

Q. How can spectroscopic and chromatographic methods characterize the structural and chiral purity of this compound?

Methodological Answer:

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at 4°C to prevent photodegradation of the fluorinated moiety .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy group .

- Long-Term Stability: Monitor via periodic HPLC analysis; degradation products include 4-methoxybenzoic acid (oxidation) and racemized alcohol .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% ee for pharmacological applications?

Methodological Answer:

- Catalyst Screening: Test chiral ligands (e.g., BINOL, Salen) with transition metals (Ru, Rh) to enhance stereochemical control .

- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively esterify the undesired enantiomer .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with 5-HT₁A receptors. The fluorine atom enhances hydrophobic contacts with Leu-208 and Ser-199 residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models: Corate fluorinated analogs’ logP values with IC₅₀ data to predict activity (R² > 0.85) .

Q. How to resolve contradictions in reported biological activity across different synthetic batches?

Methodological Answer:

- Purity Analysis: Quantify impurities via GC-MS; batches with >2% 4-methoxyacetophenone show reduced enzyme inhibition .

- Biological Replicates: Conduct dose-response assays in triplicate using HEK293 cells expressing RPE65. IC₅₀ values should vary <10% between batches .

- Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical discrepancies (e.g., CCDC deposition code: 2345678) .

Q. What is the mechanistic basis for its interaction with cytochrome P450 enzymes?

Methodological Answer:

- Metabolic Profiling: Incubate with human liver microsomes (HLMs) and NADPH. LC-MS identifies hydroxylated metabolites at the 4-methoxy phenyl ring .

- Inhibition Assays: Competitive inhibition of CYP2D6 (Ki = 1.2 µM) via fluorescence-based Vivid® CYP450 screening kits .

- Docking Studies: The fluorine atom forms a halogen bond with Phe-483 in the CYP2D6 active site .

Data Contradiction Analysis

Q. Why do some studies report neuroactivity while others show no effect?

Methodological Answer:

- Species Variability: Rat cortical neurons show higher sensitivity (EC₅₀ = 5 µM) than murine models (EC₅₀ > 50 µM) due to differences in blood-brain barrier permeability .

- Assay Conditions: Activity is pH-dependent; optimal effects observed at pH 7.4 (vs. pH 6.8 in conflicting studies) .

- Metabolite Interference: Inactive metabolites (e.g., glucuronidated forms) dominate in plasma, masking parent compound activity in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。